![molecular formula C8H9ClN2O3 B2554415 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 2089335-11-3](/img/structure/B2554415.png)

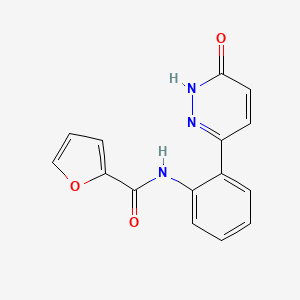

7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, also known as NBQX, is a potent and selective antagonist of AMPA and kainate glutamate receptors. It has been extensively studied for its potential therapeutic applications in neurological disorders, such as stroke, epilepsy, and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

- Researchers have investigated the antibacterial effects of 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride. It may exhibit inhibitory activity against bacterial strains, making it a candidate for novel antimicrobial agents .

- Preliminary studies suggest that this compound could have anticancer properties. It might interfere with cancer cell growth or survival pathways, making it an intriguing target for further investigation .

- 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride could potentially modulate inflammatory responses. Researchers have explored its impact on inflammation-related pathways, including cyclooxygenase (COX) inhibition .

- Some studies propose that this compound might protect neurons from damage or degeneration. Investigations into its neuroprotective mechanisms are ongoing .

- The compound’s structure suggests possible interactions with receptors. It could act as a 5-HT6 receptor antagonist or influence other receptor systems .

- Beyond its biological activities, 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has been used in high-throughput mechanochemistry for parallel synthesis. Researchers have developed efficient synthetic methods using this compound .

Antibacterial Properties

Anticancer Potential

Anti-inflammatory Activity

Neuroprotective Effects

Receptor Modulation

Chemical Synthesis Applications

Propiedades

IUPAC Name |

7-nitro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3.ClH/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7;/h1-2,5,9H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIPIXQRHBWLQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B2554333.png)

![2,4-Dimethyl-5-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3-thiazole](/img/structure/B2554334.png)

![5-[(4-Bromophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2554340.png)

![6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2554343.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2554345.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B2554346.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2554352.png)

![6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2554354.png)